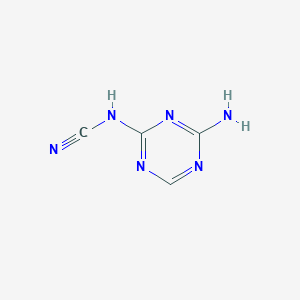
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols and benzopyrans This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-2H-1-benzopyran-3-yl)phenol followed by further substitution reactions to introduce the second chlorine atom. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzopyran ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated or modified benzopyran derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the benzopyran ring.
4-Chloro-2-methylphenol: Another phenolic compound with a different substitution pattern.
6-Chloro-4-methyl-2H-1-benzopyran-3-yl)phenol: Similar benzopyran structure but different substitution.
Uniqueness
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is unique due to the presence of both chlorine atoms and the benzopyran ring, which confer specific chemical and biological properties not found in the similar compounds listed above
Properties
CAS No. |
88072-77-9 |
|---|---|
Molecular Formula |
C16H12Cl2O2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
4-chloro-2-(6-chloro-4-methyl-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C16H12Cl2O2/c1-9-12-6-11(18)3-5-16(12)20-8-14(9)13-7-10(17)2-4-15(13)19/h2-7,19H,8H2,1H3 |
InChI Key |
OKAQSWQIRNWBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC2=C1C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
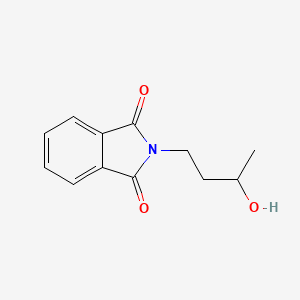
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

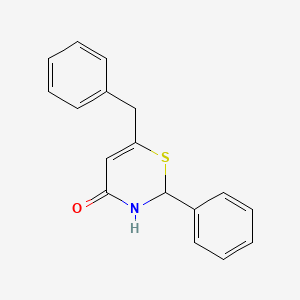
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
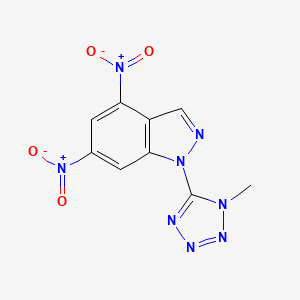
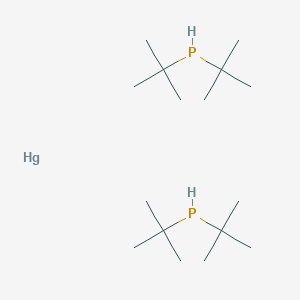
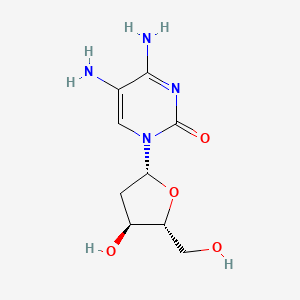
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
